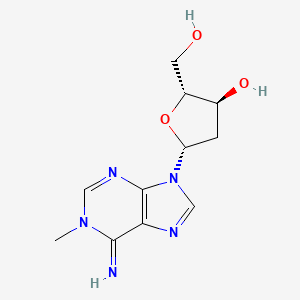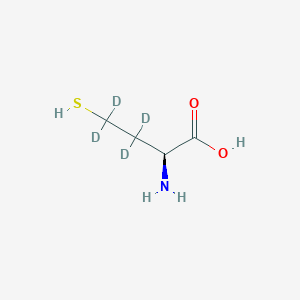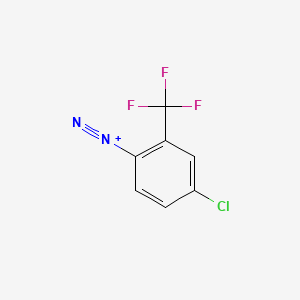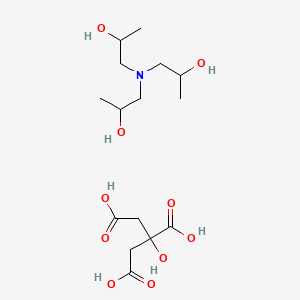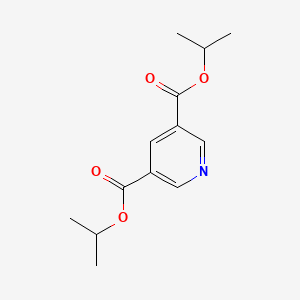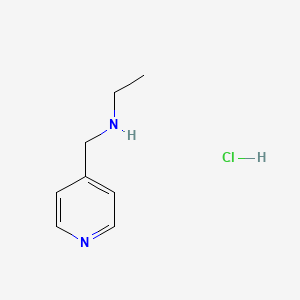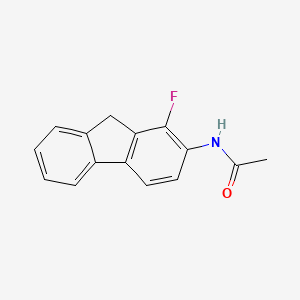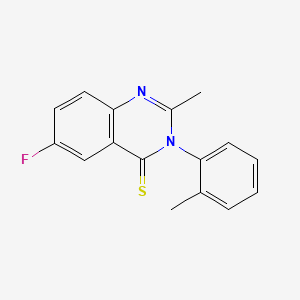
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione is a synthetic organic compound belonging to the quinazolinethione family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable anthranilic acid derivative, the quinazoline core can be constructed through cyclization reactions.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using reagents like fluorine gas or methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
化学反应分析
Types of Reactions
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione: Lacks the fluorine atom.
6-Fluoro-2-methyl-4(3H)-quinazolinethione: Lacks the 2-methylphenyl group.
6-Fluoro-3-(2-methylphenyl)-4(3H)-quinazolinethione: Lacks the 2-methyl group.
Uniqueness
6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione is unique due to the presence of both fluorine and methyl groups, which may enhance its biological activity and chemical stability compared to similar compounds.
属性
CAS 编号 |
49579-43-3 |
|---|---|
分子式 |
C16H13FN2S |
分子量 |
284.4 g/mol |
IUPAC 名称 |
6-fluoro-2-methyl-3-(2-methylphenyl)quinazoline-4-thione |
InChI |
InChI=1S/C16H13FN2S/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,1-2H3 |
InChI 键 |
DXIURKAPNGXEMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=S)C=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



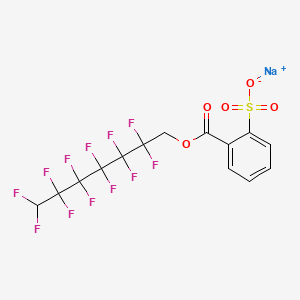

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
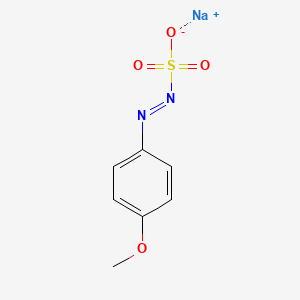
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)
